

physical and chemical properties of 4,6-Dichloro-5-nitropyrimidine

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Compound of Interest

Compound Name: 4,6-Dichloro-5-nitropyrimidine

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An In-depth Technical Guide to 4,6-Dichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4,6-Dichloro-5-nitropyrimidine**. It includes detailed experimental protocols, spectral data, and visualizations to support its application in research and development.

Core Properties of 4,6-Dichloro-5-nitropyrimidine

4,6-Dichloro-5-nitropyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its unique structure, featuring a pyrimidine ring activated by an electron-withdrawing nitro group and two reactive chlorine atoms, allows for diverse chemical transformations.^[1]

Physical and Chemical Properties

The key physical and chemical properties of **4,6-Dichloro-5-nitropyrimidine** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ HCl ₂ N ₃ O ₂	[2]
Molecular Weight	193.98 g/mol	[2]
Appearance	Yellow crystalline solid	[3]
Melting Point	100-103 °C	[4]
Boiling Point	325.80 °C	[4]
Solubility	Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF.	[3]
CAS Number	4316-93-2	[2]
InChIKey	HCTISZQLTGAYOX-UHFFFAOYSA-N	[2]

Spectral Data

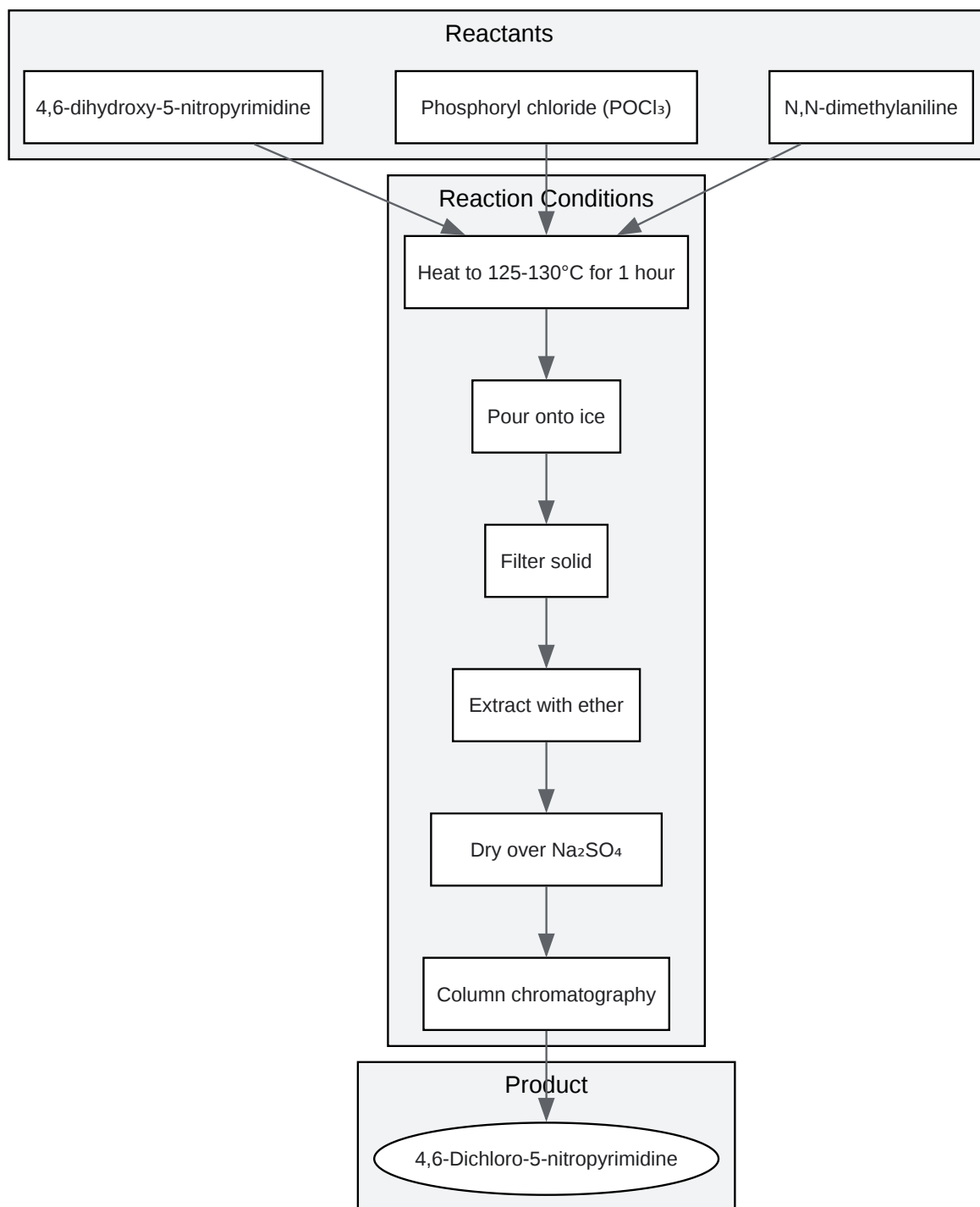
- ¹H NMR (DMSO-d₆): δ 8.3 (s, 1H, Ar-H).
- ¹³C NMR: Spectral data is available and indicates the presence of the pyrimidine core carbons.[5]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the aromatic ring, C-Cl bonds, and the nitro group.[2]
- Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak and fragmentation patterns consistent with the structure, including the characteristic isotopic signature of two chlorine atoms.[5][6] The fragmentation is primarily driven by the presence of the nitro group and the halogen atoms on the electron-deficient pyrimidine ring.[7]

Synthesis and Reactivity

Synthesis of 4,6-Dichloro-5-nitropyrimidine

The compound is typically synthesized from 4,6-dihydroxy-5-nitropyrimidine.[8]

Synthesis of 4,6-Dichloro-5-nitropyrimidine



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Caption: General workflow for the synthesis of **4,6-Dichloro-5-nitropyrimidine**.

Chemical Reactivity

The reactivity of **4,6-Dichloro-5-nitropyrimidine** is dominated by nucleophilic aromatic substitution (S_NAr) at the chlorine-bearing carbon atoms. The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions for nucleophilic attack.

Common nucleophiles that react with this substrate include amines, alcohols, and thiols, leading to the corresponding substituted pyrimidines. These reactions are fundamental to the construction of more complex molecules, particularly in the synthesis of kinase inhibitors where the pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.^{[9][10]}

Experimental Protocols

Synthesis of 4,6-Dichloro-5-nitropyrimidine

This protocol is adapted from established literature procedures.^[8]

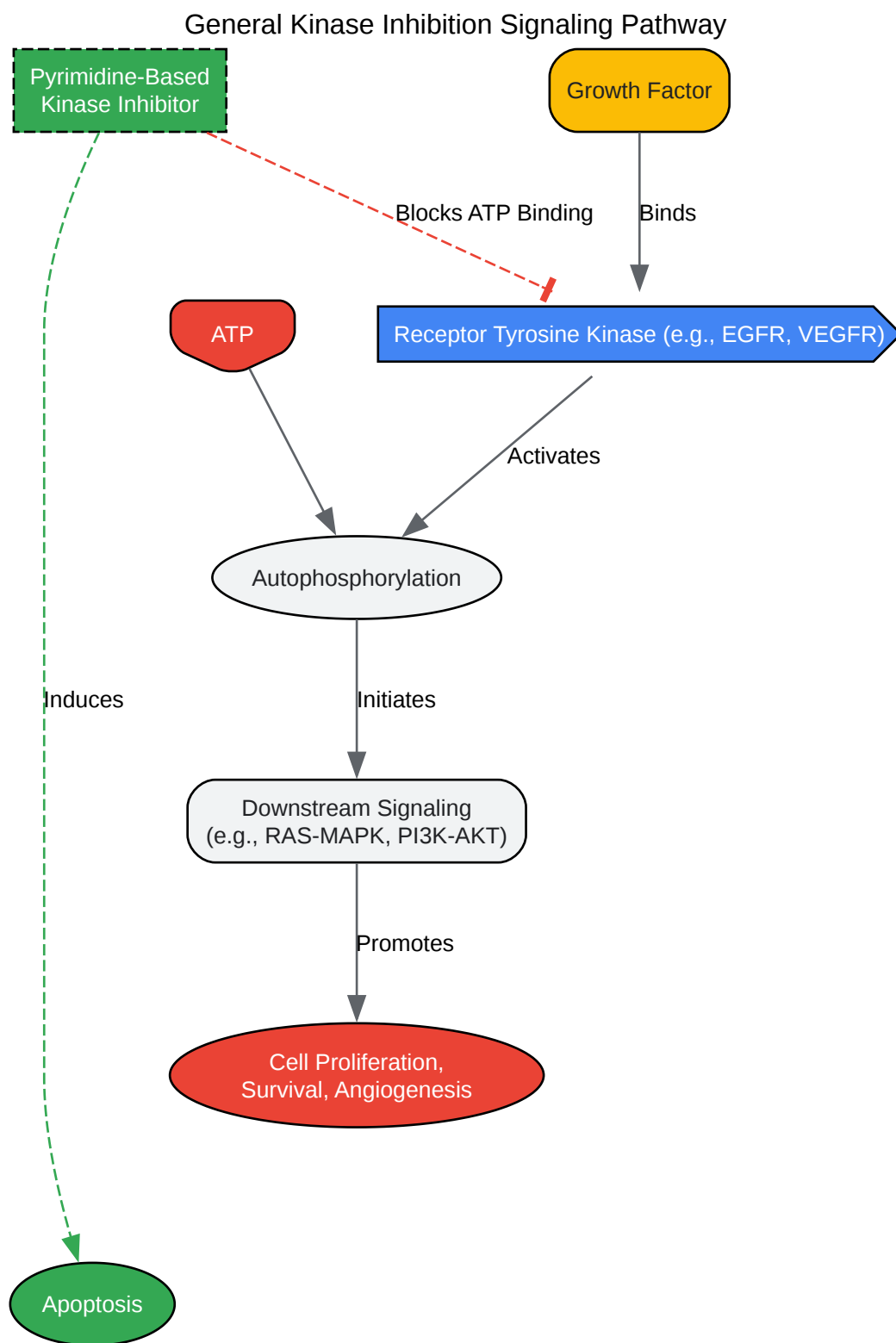
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphoryl chloride (excess, ~6-7 equivalents).
- **Addition of Catalyst:** To this suspension, carefully add N,N-dimethylaniline (1.5 equivalents).
- **Heating:** Heat the reaction mixture in an oil bath to 125-130°C and maintain this temperature for 1 hour.
- **Work-up:** After cooling, remove the excess phosphoryl chloride by evaporation under reduced pressure. Slowly and carefully pour the residue onto crushed ice.
- **Isolation and Purification:** Collect the resulting solid by filtration. The filtrate can be extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product is purified by column chromatography using dichloromethane as the eluent to yield **4,6-Dichloro-5-nitropyrimidine** as a light brown solid.

General Protocol for Nucleophilic Substitution with an Amine

- **Reaction Setup:** Dissolve **4,6-Dichloro-5-nitropyrimidine** (1 equivalent) in a suitable solvent such as ethanol or THF in a round-bottom flask.
- **Addition of Reagents:** Add the desired amine (1-2 equivalents) and a base such as triethylamine or diisopropylethylamine (2-3 equivalents).
- **Reaction:** Stir the mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Discovery: Kinase Inhibition

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors for cancer therapy.^{[3][11]} Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By substituting the chlorine atoms of **4,6-Dichloro-5-nitropyrimidine** with various functional groups, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^[11]



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrimidine-based inhibitor.

The diagram above illustrates a general mechanism where a pyrimidine-based inhibitor competes with ATP for the kinase's binding site. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival, and ultimately promoting apoptosis in cancer cells.

Safety and Handling

4,6-Dichloro-5-nitropyrimidine is classified as a hazardous substance. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).^[6]

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 4,6-Dichloro-5-nitropyrimidine(4316-93-2) IR Spectrum [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | FD09665 [biosynth.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 4,6-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
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